molecular formula C8H12F3NO B14771276 1-(3,3,3-Trifluoropropyl)piperidin-3-one

1-(3,3,3-Trifluoropropyl)piperidin-3-one

Cat. No.: B14771276
M. Wt: 195.18 g/mol
InChI Key: JUZIWYQCFFBJFE-UHFFFAOYSA-N
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Description

1-(3,3,3-Trifluoropropyl)piperidin-3-one is a chemical compound with the molecular formula C8H12F3NO It is characterized by the presence of a piperidinone ring substituted with a trifluoropropyl group

Preparation Methods

The synthesis of 1-(3,3,3-Trifluoropropyl)piperidin-3-one typically involves the reaction of piperidin-3-one with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the bromide by the piperidinone. The reaction is typically conducted in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3,3,3-Trifluoropropyl)piperidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction yields alcohols or amines.

Scientific Research Applications

1-(3,3,3-Trifluoropropyl)piperidin-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,3,3-Trifluoropropyl)piperidin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(3,3,3-Trifluoropropyl)piperidin-3-one can be compared with other similar compounds, such as:

    1-(3,3,3-Trifluoropropyl)piperidin-4-one: This compound has a similar structure but differs in the position of the piperidinone ring. It exhibits different chemical and biological properties due to this structural variation.

    3,3,3-Trifluoropropylamine: This compound lacks the piperidinone ring and has different reactivity and applications.

    Trifluoromethylpiperidine: This compound has a trifluoromethyl group instead of a trifluoropropyl group, leading to differences in its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H12F3NO

Molecular Weight

195.18 g/mol

IUPAC Name

1-(3,3,3-trifluoropropyl)piperidin-3-one

InChI

InChI=1S/C8H12F3NO/c9-8(10,11)3-5-12-4-1-2-7(13)6-12/h1-6H2

InChI Key

JUZIWYQCFFBJFE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CN(C1)CCC(F)(F)F

Origin of Product

United States

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